N-Desmethyl Rilmazolam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

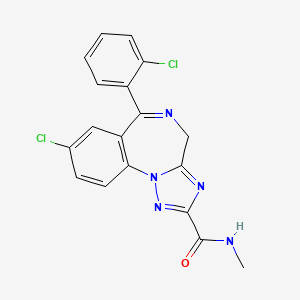

Molecular Formula |

C18H13Cl2N5O |

|---|---|

Molecular Weight |

386.2 g/mol |

IUPAC Name |

8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide |

InChI |

InChI=1S/C18H13Cl2N5O/c1-21-18(26)17-23-15-9-22-16(11-4-2-3-5-13(11)20)12-8-10(19)6-7-14(12)25(15)24-17/h2-8H,9H2,1H3,(H,21,26) |

InChI Key |

PVNXUCAAXXYFKB-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NN2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the Chemical Structure of N-Desmethyl Rilmazolam: A Technical Guide

Abstract: This document provides a comprehensive technical overview of the methodologies and data integral to the chemical structure elucidation of N-Desmethyl Rilmazolam, a principal active metabolite of the prodrug Rilmazafone.[1][2][3] Intended for researchers, medicinal chemists, and forensic toxicologists, this guide details the metabolic pathway, analytical techniques, and confirmatory synthesis involved in its identification and characterization. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Chemical Identity and Physicochemical Properties

This compound is categorized as a triazolobenzodiazepine, a class of compounds known for their sedative and anxiolytic properties.[4][5] It is not administered directly but is formed in vivo following the administration of Rilmazafone.[6] The fundamental chemical and physical properties are summarized in Table 1.

| Property | Value |

| IUPAC Name | 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][4][5]triazolo[1,5-a][4][5]benzodiazepine-2-carboxamide[3][4][7] |

| Molecular Formula | C₁₈H₁₃Cl₂N₅O[3][4][7] |

| Molecular Weight | 386.2 g/mol [4] |

| Exact Mass | 385.0497 u[7] |

| CAS Number | 50330-93-3[3][5][7] |

| Physical State | Solid at room temperature[4][7] |

| Solubility | Soluble in Acetonitrile, Chloroform, and Methanol[3][4] |

Table 1: Chemical Identifiers and Properties of this compound.

The elemental composition, critical for confirmation via high-resolution mass spectrometry and combustion analysis, is presented in Table 2.

| Element | Percentage (%) |

| Carbon (C) | 55.98[7] |

| Hydrogen (H) | 3.39[7] |

| Chlorine (Cl) | 18.36[7] |

| Nitrogen (N) | 18.13[7] |

| Oxygen (O) | 4.14[7] |

Table 2: Elemental Analysis of this compound.

Metabolic Pathway and Formation

The formation of this compound is a multi-step enzymatic process that begins after the ingestion of the water-soluble prodrug, Rilmazafone.[1][6]

-

Activation of Rilmazafone: The process is initiated in the small intestine, where aminopeptidase enzymes hydrolyze Rilmazafone.[1][6] This step involves desglycylation (the removal of a glycine group).[1][2]

-

Formation of Rilmazolam (M-1): The resulting intermediate undergoes spontaneous cyclization to form the first active metabolite, Rilmazolam.[1][2]

-

Formation of this compound (M-2): Subsequently, Rilmazolam undergoes N-demethylation, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver, to yield this compound.[1]

Methodologies for Structure Elucidation

The definitive identification of this compound from biological matrices relies on a combination of advanced analytical techniques.[8] The primary methods involve chromatographic separation coupled with mass spectrometric detection.[9]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the foremost technique for both the identification and precise quantification of this compound in biological samples like blood and urine.[1][10] It offers high sensitivity and specificity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Considered a reference method for benzodiazepine analysis, GC-MS provides robust identification based on mass spectra, which can be compared against spectral libraries.[3][9]

-

Nuclear Magnetic Resonance (NMR): While MS provides mass and fragmentation data, NMR is essential for unequivocally determining the exact molecular structure, including the specific site of demethylation, by analyzing the chemical environment of each atom.[8]

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule and its fragments, allowing for the calculation of the elemental formula and confirming the identity against theoretical values.[11]

Experimental Protocols

A robust analytical workflow is critical for isolating and identifying metabolites. The following protocols are representative of standard practices in the field.

The objective is to extract the analytes from a complex biological matrix (e.g., plasma or urine) and remove endogenous interferences.

-

Sample Pre-treatment: Centrifuge 1 mL of the biological sample (e.g., plasma) to pellet proteins. Dilute the supernatant with a buffer solution (e.g., phosphate buffer, pH 6.0).

-

Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol and then the buffer solution.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elution: Elute the target analyte, this compound, using an appropriate organic solvent or solvent mixture (e.g., ethyl acetate/methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

The following table outlines typical parameters for the quantitative analysis of this compound.

| Parameter | Description |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system. |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). |

| Mobile Phase A | Water with 0.1% formic acid. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid. |

| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B to ensure separation from other metabolites. |

| Flow Rate | 0.2 - 0.4 mL/min. |

| MS System | Triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+). |

| Scan Type | Multiple Reaction Monitoring (MRM). |

| MRM Transitions | Precursor ion (m/z for this compound) to specific product ions for quantification and qualification. |

Table 3: Representative LC-MS/MS Instrumental Parameters.

Data Presentation and Interpretation

In an MS/MS experiment, the parent molecule of this compound would be selected in the first quadrupole. Collision-induced dissociation would then generate a characteristic fragmentation pattern. This pattern is compared to that of its precursor, Rilmazolam, to confirm the loss of a methyl group (a mass difference of approximately 14 Da between the parent compounds) and verify the integrity of the core triazolobenzodiazepine structure.

Quantitative analysis is crucial in forensic toxicology. A study involving fatal intoxications with Rilmazafone reported concentrations of its metabolites in femoral blood, providing valuable data for forensic interpretation.[11]

| Case ID | Analyte | Concentration in Femoral Blood (ng/g) |

| Case 1 | Rilmazolam | 7.9[11] |

| This compound | 65 [11] | |

| di-desmethyl rilmazolam | 170[11] | |

| Case 2 | Rilmazolam | 1.7[11] |

| This compound | 1.4 [11] | |

| di-desmethyl rilmazolam | 70[11] |

Table 4: Example of Quantitative Findings in Forensic Toxicology Cases.

Confirmatory Synthesis

To finalize the structure elucidation, a reference standard of this compound is required.[12] This is typically achieved through targeted chemical synthesis. A common strategy involves the N-demethylation of a Rilmazolam precursor.[13] The synthetic standard is then analyzed using the same analytical methods (LC-MS/MS, NMR) as the isolated metabolite. An exact match in retention time, mass spectra, and NMR spectra provides unequivocal confirmation of the structure.[12]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Buy this compound [smolecule.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rilmazafone - Wikipedia [en.wikipedia.org]

- 7. medkoo.com [medkoo.com]

- 8. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of N-Desmethyl Rilmazolam on GABA-A Receptors

This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, a potent active metabolite of the pro-drug Rilmazafone, focusing on its interaction with γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3]

Introduction: this compound

This compound is a triazolobenzodiazepine and a principal active metabolite of Rilmazafone, a hypnotic agent.[2][3][4] Rilmazafone itself is a pro-drug that, after administration, is metabolized in the body to form several active benzodiazepine metabolites, including Rilmazolam, this compound, and Di-desmethyl Rilmazolam.[1][5][6][7] These metabolites are responsible for the pharmacological effects of the parent compound.[1] The primary target for this compound and other benzodiazepines is the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][8][9]

Core Mechanism of Action at the GABA-A Receptor

The pharmacological effects of this compound are mediated through its action as a positive allosteric modulator of the GABA-A receptor.

GABA-A Receptor Function: GABA-A receptors are pentameric ligand-gated ion channels, typically composed of two α, two β, and one γ subunit.[10][11] When the endogenous neurotransmitter GABA binds to its sites (at the α/β subunit interface), it induces a conformational change that opens a central chloride (Cl⁻) ion channel.[10] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[10]

Positive Allosteric Modulation: this compound, like other benzodiazepines, does not activate the GABA-A receptor directly. Instead, it binds to a distinct allosteric site, known as the benzodiazepine (BZD) binding site, located at the interface between the α and γ subunits.[11][12] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding site.[8] By potentiating the effect of GABA, this compound increases the frequency of chloride channel opening, leading to enhanced chloride influx and a stronger inhibitory signal.[1] This enhanced neuronal inhibition underlies the sedative, hypnotic, and anxiolytic effects of the compound.

Caption: Signaling pathway of this compound at the GABA-A receptor.

Quantitative Data: Receptor Binding Affinity

The active metabolites of Rilmazafone exhibit potent pharmacological activity due to their high affinity for benzodiazepine receptors.[1] Quantitative structure-activity relationship (QSAR) models are also utilized to predict the binding affinity of new designer benzodiazepines.[9]

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| Rilmazafone Metabolites* | Benzodiazepine Receptors | 0.9 to 2.1 nM | [6] |

Note: This range includes Rilmazolam, this compound, and Di-desmethyl Rilmazolam.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in-vitro methodologies.

Radioligand Binding Assays

This technique is fundamental for determining the binding affinity of a compound to a specific receptor.[1]

-

Objective: To quantify the affinity (expressed as the inhibition constant, Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.

-

Methodology:

-

Tissue Preparation: Brain tissue membranes (e.g., from rat cortex), which are rich in GABA-A receptors, are prepared and homogenized.

-

Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand that specifically binds to the benzodiazepine site (e.g., [³H]flunitrazepam).

-

Competition: Increasing concentrations of the unlabeled competitor compound (this compound) are added to the incubation mixture.

-

Separation & Counting: After reaching equilibrium, the bound and free radioligand are separated via rapid filtration. The radioactivity of the filters (representing the bound ligand) is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Ki value signifies a higher binding affinity.[1]

-

Electrophysiological Characterization (Patch-Clamp)

This method directly measures the functional consequences of the compound's binding on the GABA-A receptor's ion channel activity.[1]

-

Objective: To determine if this compound modulates the GABA-induced chloride current and to quantify its efficacy.

-

Methodology:

-

Cell Preparation: Neurons or cell lines (e.g., HEK293 cells) expressing specific GABA-A receptor subtypes are cultured.

-

Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration), allowing for the measurement of ion currents flowing across the membrane.

-

GABA Application: A baseline current is established, and then GABA is applied to the cell, causing the GABA-A receptors to open and generating an inward chloride current (under typical recording conditions).

-

Co-application: this compound is applied to the cell, followed by a co-application of this compound and GABA.

-

Data Analysis: The amplitude of the GABA-induced current in the presence of this compound is compared to the current induced by GABA alone. An increase in current amplitude indicates positive allosteric modulation. Dose-response curves can be generated to calculate the EC50 (the concentration of the compound that produces 50% of its maximal effect).[1]

-

Caption: Experimental workflow for characterizing this compound's mechanism.

Conclusion

This compound functions as a potent, high-affinity positive allosteric modulator of GABA-A receptors. Its mechanism of action involves binding to the benzodiazepine site on the receptor complex, which enhances the inhibitory effects of the endogenous neurotransmitter GABA. This potentiation of GABAergic neurotransmission is the molecular basis for its sedative and hypnotic properties. The characterization of its high binding affinity and functional efficacy is determined through standard pharmacological techniques, including radioligand binding assays and electrophysiological recordings.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Rilmazolam - Wikipedia [en.wikipedia.org]

- 5. Rilmazafone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genesispub.org [genesispub.org]

- 12. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of Rilmazafone to N-Desmethyl Rilmazolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Rilmazafone is a water-soluble pro-drug that is rapidly converted to the active benzodiazepine, Rilmazolam (M-1), after administration.[1] This initial activation occurs primarily in the small intestine, mediated by aminopeptidases.[2] Subsequently, Rilmazolam undergoes further metabolism in the liver, primarily through demethylation, to form N-Desmethyl Rilmazolam (M-2) and Di-Desmethyl Rilmazolam (M-3).[3] The N-desmethyl metabolite, in particular, is a significant contributor to the overall pharmacological effect. Understanding the in vitro metabolic fate of Rilmazafone is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patients.

This guide focuses on the in vitro methodologies used to characterize the metabolic conversion of Rilmazafone to this compound. It provides a detailed framework for conducting such studies, from experimental design to data analysis, and includes visual representations of the metabolic pathway and experimental workflows.

Metabolic Pathway of Rilmazafone

The metabolic cascade of Rilmazafone involves an initial activation step followed by sequential demethylation reactions. The principal pathway leading to the formation of this compound is depicted below.

Quantitative Data

While specific in vitro kinetic parameters for the conversion of Rilmazafone to this compound are not extensively documented in the public domain, valuable insights can be drawn from in vivo data and studies on analogous benzodiazepines.

In Vivo Metabolite Concentrations in Postmortem Blood

A forensic toxicology report on fatal intoxications involving Rilmazafone provides crucial in vivo data on the relative concentrations of its metabolites.[3] This data underscores the significance of the N-demethylation pathway.

| Case | Rilmazolam (M-1) (ng/g) | This compound (M-2) (ng/g) | Di-Desmethyl Rilmazolam (M-3) (ng/g) |

| Case 1 | 7.9 | 65 | 170 |

| Case 2 | 1.7 | 1.4 | 70 |

Data sourced from Kronstrand et al. (2023).[3]

Representative In Vitro Kinetic Data for Benzodiazepine N-Demethylation

To provide a framework for the expected kinetic profile of Rilmazolam N-demethylation, the following table presents Michaelis-Menten kinetic parameters for the N-demethylation of diazepam, a well-characterized benzodiazepine, in human liver microsomes. The formation of N-desmethyldiazepam is primarily mediated by CYP3A4 and CYP2C19, the same enzyme families implicated in the metabolism of many benzodiazepines.[4]

| Substrate | Metabolite | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) |

| Diazepam | N-Desmethyldiazepam | 100 - 400 | Varies (e.g., 0.2 - 1.2) |

Data is representative and sourced from studies on diazepam metabolism in human liver microsomes.[5] It is important to note that these values can exhibit significant inter-individual variability.

Experimental Protocols

This section details the methodologies for conducting in vitro metabolism studies of Rilmazafone using human liver microsomes (HLMs) and for the subsequent quantitative analysis of the parent drug and its metabolites.

In Vitro Metabolism with Human Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability and metabolite formation of Rilmazafone in a microsomal environment.

Objective: To determine the rate of disappearance of Rilmazolam and the formation of this compound in the presence of human liver microsomes.

Materials:

-

Rilmazafone, Rilmazolam, and this compound analytical standards

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Rilmazolam in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mM.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare a working solution of HLMs in phosphate buffer at a final protein concentration of 0.5-1.0 mg/mL.

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the HLMs, phosphate buffer, and MgCl₂ at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the Rilmazolam working solution to achieve a final substrate concentration typically ranging from 1 to 100 µM.

-

Immediately add the NADPH regenerating system to start the reaction.

-

Incubate the mixture at 37°C with gentle agitation.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard to the aliquot.

-

Vortex the mixture vigorously to precipitate the proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

Quantitative Analysis by LC-MS/MS

A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the simultaneous quantification of Rilmazafone, Rilmazolam, and this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to elute the analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Rilmazafone, Rilmazolam, this compound, and the internal standard need to be optimized.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Rilmazafone | To be determined | To be determined |

| Rilmazolam | To be determined | To be determined |

| This compound | To be determined | To be determined |

| Internal Standard | To be determined | To be determined |

Note: The exact m/z values need to be determined experimentally by infusing standard solutions of each analyte into the mass spectrometer.

Data Analysis:

-

Peak areas of the analytes and the internal standard are integrated.

-

A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

-

The concentrations of the analytes in the in vitro samples are determined from the calibration curve.

-

The rate of metabolite formation can be calculated from the slope of the concentration versus time plot during the linear phase of the reaction.

Conclusion

This technical guide provides a comprehensive framework for investigating the in vitro metabolism of Rilmazafone to its active metabolite, this compound. The provided protocols for in vitro incubation with human liver microsomes and quantitative analysis by LC-MS/MS offer a robust starting point for researchers. While specific kinetic data for Rilmazafone's N-demethylation is not yet widely published, the information on related benzodiazepines serves as a valuable reference. The methodologies and information presented herein are intended to facilitate further research into the metabolic profile of Rilmazafone and aid in the development of new chemical entities with improved pharmacokinetic and pharmacodynamic properties.

References

- 1. Triazolam biotransformation by human liver microsomes in vitro: effects of metabolic inhibitors and clinical confirmation of a predicted interaction with ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic activation of benzodiazepines by CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diazepam metabolism by human liver microsomes is mediated by both S-mephenytoin hydroxylase and CYP3A isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of diazepam in vitro by human liver. Independent variability of N-demethylation and C3-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of N-Desmethyl Rilmazolam Reference Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the N-Desmethyl Rilmazolam reference standard. This compound is a significant active metabolite of the pro-drug Rilmazafone, a triazolobenzodiazepine.[1][2] The availability of a well-characterized reference standard is crucial for accurate quantification in pharmacokinetic, toxicological, and clinical studies. This document outlines detailed methodologies for its synthesis, purification, and characterization using various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for its handling, storage, and use in analytical method development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1][2][3]triazolo[1,5-a][1][3]benzodiazepine-2-carboxamide | [2][3][4][5] |

| Molecular Formula | C₁₈H₁₃Cl₂N₅O | [2][3][4][5] |

| Molecular Weight | 386.2 g/mol | [2][3][4][5] |

| CAS Number | 50330-93-3 | [3][4][5] |

| Appearance | Solid | [4] |

| Solubility | Soluble in Acetonitrile, Chloroform, Methanol, and DMSO. | [2][3][5] |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. | [4] |

Synthesis of this compound

Proposed Synthesis Pathway

The logical flow for the synthesis of the this compound reference standard begins with the pro-drug Rilmazafone, which is first metabolized or chemically converted to Rilmazolam, followed by N-demethylation.

Experimental Protocol: Microwave-Assisted N-Demethylation of Rilmazolam (General Method)

This protocol is a general guideline adapted from methods for analogous compounds and would require optimization for this compound.

-

Reaction Setup: In a microwave-safe reaction vessel, dissolve Rilmazolam (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add a demethylating agent. A common method involves the use of a strong nucleophile or a reagent that facilitates the removal of the methyl group.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 150-200 °C) for a specified time (e.g., 30-60 minutes). The optimal conditions need to be determined experimentally.

-

Work-up: After cooling, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound.

Purification and Characterization

The purification of the synthesized this compound to a reference standard grade (>98% purity) is critical.[1] Preparative HPLC is the method of choice for achieving high purity. The characterization of the purified compound involves a battery of analytical techniques to confirm its identity and purity.

Experimental Workflow for Purification and Characterization

The following diagram illustrates the workflow for obtaining and characterizing the this compound reference standard.

References

N-Desmethyl Rilmazolam: A Technical Overview of a Key Triazolobenzodiazepine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-desmethyl rilmazolam, a principal active metabolite of the pro-drug rilmazafone, is a triazolobenzodiazepine that plays a significant role in the pharmacological effects observed after administration of its parent compound. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its metabolic pathway, pharmacological activity, and available quantitative data. While significant research has been conducted on rilmazafone and its metabolites, this guide also highlights areas where further investigation is required to fully elucidate the pharmacokinetics and pharmacodynamics of this compound.

Introduction

Rilmazafone is a water-soluble pro-drug that is converted in the body to its active benzodiazepine metabolites.[1] Unlike traditional benzodiazepines, rilmazafone itself does not possess significant affinity for GABA-A receptors.[1] Its therapeutic effects are mediated through its metabolic conversion to rilmazolam and subsequently to other active metabolites, including this compound.[2][3] This multi-step bioactivation process is crucial for its sedative, hypnotic, and anxiolytic properties. This compound, as a downstream metabolite, contributes to the overall pharmacological profile and duration of action of rilmazafone. This document aims to consolidate the existing technical information on this compound to serve as a resource for the scientific community.

Metabolic Pathway of Rilmazafone

The biotransformation of rilmazafone into this compound is a sequential enzymatic process that primarily occurs in the small intestine and the liver.

-

Step 1: Desglycylation and Cyclization to Rilmazolam (M-1): Following oral administration, rilmazafone is metabolized in the small intestine by aminopeptidases. This initial step involves the removal of the glycine moiety (desglycylation) and subsequent spontaneous cyclization to form the first major active metabolite, rilmazolam (designated as M-1).[2]

-

Step 2: N-Demethylation to this compound (M-2): Rilmazolam is then transported to the liver, where it undergoes N-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, to form this compound (designated as M-2).[3]

-

Step 3: Further Metabolism to Di-desmethyl Rilmazolam (M-3): this compound can be further demethylated to form di-desmethyl rilmazolam (M-3).[4]

The metabolic cascade of rilmazafone is depicted in the following diagram:

References

- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Remimazolam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct structural insights into GABAA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of Rilmazafone

This technical guide provides a comprehensive overview of the metabolic biotransformation of Rilmazafone, a water-soluble prodrug. Developed for researchers, scientists, and professionals in drug development, this document details the metabolic cascade, presents quantitative data on its metabolites, and outlines the experimental methodologies used for their characterization.

Core Metabolic Pathway of Rilmazafone

Rilmazafone, a 1H-1,2,4-triazolyl benzophenone derivative, is pharmacologically inactive itself.[1] It undergoes extensive metabolism in the body to form active benzodiazepine metabolites.[1][2] The primary metabolic activation occurs in the small intestine, where aminopeptidases catalyze the initial transformation.[1][3] Subsequent metabolism primarily takes place in the liver, involving cytochrome P450 (CYP) enzymes.[4]

The metabolic cascade of Rilmazafone can be summarized in the following key steps:

-

Desglycylation and Cyclization: Rilmazafone is first metabolized to a labile desglycylated intermediate.[3] This intermediate then undergoes cyclization to form the principal active metabolite, Rilmazolam (also known as M1).[3][5] Rilmazolam is a benzodiazepine derivative responsible for the sedative and hypnotic effects.[6]

-

Successive Demethylation: Following the formation of Rilmazolam (M1), further metabolism proceeds through successive demethylation steps, leading to the formation of N-desmethyl rilmazolam (M2) and di-desmethyl rilmazolam (M3).[2][5]

-

Hydrolysis: The metabolite M3 can then be hydrolyzed to form M4.[5]

-

Hydroxylation: Additional minor metabolic pathways include hydroxylation at the 4-position of the benzodiazepine ring or at the p-position of the o-chlorophenyl group.[5]

The diagram below illustrates the core metabolic pathway of Rilmazafone.

Quantitative Data on Rilmazafone Metabolites

The distribution and concentration of Rilmazafone metabolites have been quantified in various biological matrices. The following table summarizes key quantitative findings from postmortem forensic investigations.

| Metabolite | Femoral Blood Concentration (Case 1) (ng/g)[7][8] | Femoral Blood Concentration (Case 2) (ng/g)[7] |

| Rilmazolam (M1) | 7.9 | 1.7 |

| This compound (M2) | 65 | 1.4 |

| di-desmethyl rilmazolam (M3) | 170 | 70 |

Note: These data are from fatal intoxication cases and may not represent therapeutic concentrations.

In a pharmacokinetic study involving patients with chronic renal failure, the maximum concentration (Cmax) of M1 and M4 were found to be double, and the area under the curve (AUC) five times those in healthy volunteers, even with a lower dose.[9] The half-lives of M1, M2, and M4 were also two to four times longer in these patients.[9]

Experimental Protocols

The characterization of the metabolic pathway of Rilmazafone and the quantification of its metabolites involve a range of sophisticated analytical techniques.

-

Animal Models: Early studies utilized various animal models, including monkeys, rats, and dogs, to elucidate the pharmacokinetic and pharmacodynamic properties of Rilmazafone and its metabolites.[4][5]

-

Human Studies: Pharmacokinetic studies in healthy volunteers and patients with specific conditions, such as chronic renal failure, have provided crucial data on the metabolism and excretion of the drug in humans.[9]

-

In Vitro Systems: The involvement of specific enzyme families, such as cytochrome P450, in the metabolism of Rilmazafone has been investigated using in vitro models, likely including human liver microsomes.[4]

The identification and quantification of Rilmazafone and its metabolites are primarily achieved through a combination of chromatographic and mass spectrometric techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating the parent drug from its various metabolites in biological samples like plasma and urine.[10]

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is essential for the structural elucidation and sensitive quantification of the metabolites.[5] High-resolution mass spectrometry (HRMS) has been employed in forensic cases for the presumptive identification of metabolites.[7]

The general workflow for metabolite analysis is depicted in the following diagram.

References

- 1. Rilmazafone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparative hepatic transport of desglycylated and cyclic metabolites of rilmazafone in rats: analysis by multiple indicator dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medsafe.govt.nz [medsafe.govt.nz]

- 5. Structure determination of metabolites of rilmazafone, a 1H-1,2,4-triazolyl benzophenone derivative in monkey urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rilmazolam - Wikipedia [en.wikipedia.org]

- 7. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications [ouci.dntb.gov.ua]

- 9. Pharmacokinetic Study of Rilmazafone Hydrochloride in Patients with Chronic Renal Failure | Semantic Scholar [semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

Initial Investigations into the Psychoactive Effects of N-Desmethyl Rilmazolam: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Rilmazolam is an active metabolite of the pro-drug Rilmazafone, a water-soluble hypnotic agent developed in Japan.[1] Upon administration, Rilmazafone undergoes a multi-step enzymatic conversion to form its active metabolites, including Rilmazolam and subsequently this compound.[2] This document provides a technical guide on the initial investigations into the psychoactive effects of this compound, focusing on its metabolic pathway, mechanism of action, and available quantitative data. Detailed experimental protocols for key assays are also presented to facilitate further research in this area.

Introduction

Rilmazafone itself is pharmacologically inactive and does not exhibit effects on benzodiazepine receptors.[1] Its therapeutic actions are solely attributable to its in-vivo conversion into active benzodiazepine metabolites. This biotransformation begins in the small intestine, where aminopeptidases hydrolyze Rilmazafone, leading to a desglycylated intermediate that spontaneously cyclizes to form Rilmazolam (M-1).[1][2] Rilmazolam is then further metabolized in the liver, primarily through N-demethylation by cytochrome P450 (CYP) enzymes, to yield this compound (M-2).[2] As a triazolobenzodiazepine, this compound shares a structural class with well-known anxiolytics and hypnotics, suggesting a similar pharmacological profile.[2][3]

Metabolic Pathway and Chemical Structure

The metabolic cascade from the pro-drug Rilmazafone to the active metabolite this compound is a critical determinant of its psychoactive profile.

Table 1: Key Molecules in the Metabolic Pathway of Rilmazafone

| Compound | Chemical Name | Molecular Formula | Molar Mass | Role |

| Rilmazafone | 1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-[(glycylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide | C21H20Cl2N6O3 | 475.33 g·mol−1 | Pro-drug |

| Rilmazolam (M-1) | 8-chloro-6-(2-chlorophenyl)-N,N-dimethyl-4H-1,2,4-triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide | Not specified in results | Not specified in results | Active Metabolite |

| This compound (M-2) | 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide | C18H13Cl2N5O | 386.2 g/mol | Active Metabolite |

Data sourced from multiple references.[1][2][4]

The metabolic conversion process is visualized in the following diagram:

Mechanism of Action: Interaction with GABA-A Receptors

The primary pharmacological target of this compound, like other benzodiazepines, is the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[2] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain. By binding to a specific allosteric site on the GABA-A receptor, benzodiazepines potentiate the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This enhanced inhibitory tone results in the characteristic sedative, anxiolytic, and hypnotic effects.[2][3]

The signaling pathway is illustrated below:

Quantitative Data on Psychoactive Effects

While direct and extensive studies on the psychoactive profile of isolated this compound are not widely published, a 1984 study on the metabolites of Rilmazafone (then referred to as 450191-S) provides crucial insights.[5] This study identified three active metabolites with a triazolo-benzodiazepine skeleton that exhibited high affinity for benzodiazepine receptors.

Table 2: Benzodiazepine Receptor Affinity of Rilmazafone Metabolites

| Metabolite | Receptor Binding Affinity (Ki) |

| Metabolite 1 (likely Rilmazolam) | 0.9 - 2.1 nM |

| Metabolite 2 (likely this compound) | 0.9 - 2.1 nM |

| Metabolite 3 (likely di-desmethyl rilmazolam) | 0.9 - 2.1 nM |

Data from Fujimoto et al. (1984).[5] Note: The study did not individually distinguish the Ki values for each of the three primary metabolites.

Forensic toxicology reports from fatal intoxication cases have quantified the concentrations of Rilmazafone metabolites in femoral blood, indicating their presence and potential contribution to the overall toxicological profile.

Table 3: Post-mortem Femoral Blood Concentrations of Rilmazafone Metabolites

| Case | Rilmazolam (ng/g) | This compound (ng/g) | di-desmethyl rilmazolam (ng/g) |

| Case 1 | 7.9 | 65 | 170 |

| Case 2 | 1.7 | 1.4 | 70 |

Data from Kronstrand et al. (2023).[5][6][7]

Experimental Protocols

The following outlines a generalized experimental protocol for determining the binding affinity of a compound like this compound to benzodiazepine receptors, based on the methodologies described in the cited literature.[5]

Radioreceptor Assay for Benzodiazepine Receptor Binding

Objective: To determine the in vitro binding affinity (Ki) of this compound for benzodiazepine receptors.

Materials:

-

[3H]diazepam (radioligand)

-

This compound (test compound)

-

Unlabeled diazepam or other high-affinity benzodiazepine (for non-specific binding determination)

-

Rat brain tissue (cerebral cortex)

-

Tris-HCl buffer

-

Scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Workflow:

Procedure:

-

Tissue Preparation:

-

Homogenize fresh or frozen rat cerebral cortex in cold Tris-HCl buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the crude membrane fraction.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add the membrane preparation, a fixed concentration of [3H]diazepam, and varying concentrations of this compound.

-

For determining non-specific binding, add a high concentration of unlabeled diazepam to a separate set of tubes.

-

Incubate the tubes at a controlled temperature (e.g., 0-4°C) for a specified time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold buffer to remove any non-specifically trapped radioactivity.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Conclusion

This compound is a pharmacologically active metabolite of the pro-drug Rilmazafone. Its psychoactive effects are mediated through the potentiation of GABAergic neurotransmission via the GABA-A receptor, a mechanism consistent with its classification as a triazolobenzodiazepine. While specific quantitative data on the psychoactive profile of this compound as an isolated compound is limited, early research on the collective metabolites of Rilmazafone indicates a high affinity for benzodiazepine receptors. Further research is warranted to fully characterize the in vitro and in vivo pharmacological and toxicological properties of this compound to better understand its contribution to the overall effects of Rilmazafone. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

- 1. Rilmazafone - Wikipedia [en.wikipedia.org]

- 2. This compound | Benchchem [benchchem.com]

- 3. Buy this compound [smolecule.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications [ouci.dntb.gov.ua]

- 7. Rilmazafone: A designer benzodiazepine pro-drug involved in fatal intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of N-Desmethyl Rilmazolam in Human Plasma by HPLC-MS/MS

Abstract

This application note presents a detailed and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of N-Desmethyl Rilmazolam in human plasma. This compound is a key active metabolite of the benzodiazepine prodrug Rilmazafone.[1][2] The protocol described herein is intended for researchers, scientists, and professionals in the field of drug development and forensic analysis. The methodology encompasses a straightforward sample preparation procedure, optimized chromatographic separation, and precise mass spectrometric detection, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.

Introduction

This compound is a pharmacologically active metabolite derived from the prodrug Rilmazafone.[1][2] As a member of the triazolobenzodiazepine class, accurate and reliable quantification of this metabolite in biological matrices is crucial for understanding the pharmacokinetic profile and overall pharmacological effect of its parent compound.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of benzodiazepines and their metabolites due to its high sensitivity and selectivity.[1] This application note provides a comprehensive protocol for the analysis of this compound in human plasma.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of this compound from human plasma, ensuring a clean extract and minimizing matrix effects.

Protocol:

-

To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., Diazepam-d5, 100 ng/mL).

-

Add 200 µL of 0.1 M zinc sulfate solution to precipitate proteins.

-

Vortex the mixture for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

-

Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Dry the cartridge thoroughly under a stream of nitrogen.

-

Elute the analyte with 1 mL of 5% ammonium hydroxide in a 50:50 (v/v) mixture of acetonitrile and methanol.

-

Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase A.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 5.1 | |

| 6.0 | |

| 6.1 | |

| 8.0 |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Collision Gas | Nitrogen |

| Curtain Gas | 30 psi |

| Nebulizer Gas | 50 psi |

| Heater Gas | 50 psi |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 386.2 | 358.1 | 25 |

| 386.2 | 293.1 | 35 | |

| Diazepam-d5 (IS) | 290.1 | 198.1 | 28 |

Results and Discussion

This method was validated for its linearity, accuracy, precision, and sensitivity. The calibration curve was linear over the concentration range of 1 to 500 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits of ±15%.

Table 4: Quantitative Performance Data

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ±15% |

Workflow Diagram

Caption: Experimental workflow for this compound analysis.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is well-suited for applications in clinical and forensic toxicology, as well as for pharmacokinetic research in the context of Rilmazafone administration. The detailed experimental procedures and performance characteristics demonstrate the robustness and applicability of this method for routine analysis.

References

Application Note: Forensic Analysis of N-Desmethyl Rilmazolam in Whole Blood

Abstract

This application note provides detailed protocols for the sample preparation of N-desmethyl rilmazolam, a significant metabolite of the benzodiazepine rilmazolam, from whole blood samples for forensic toxicological analysis. The determination of benzodiazepines and their metabolites in biological fluids is crucial in clinical and forensic investigations.[1] Due to their presence at trace levels in complex biological matrices, robust extraction techniques are necessary to isolate them from interfering compounds before analysis.[1] This document outlines two common and effective extraction methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often the method of choice for identifying and quantifying benzodiazepines due to its high sensitivity and selectivity, and because it does not typically require derivatization, unlike Gas Chromatography (GC-MS) methods.[2]

Introduction

Benzodiazepines are a class of psychoactive drugs widely prescribed for their sedative, anxiolytic, and anticonvulsant properties.[2] However, they are also frequently encountered in forensic cases, including driving under the influence of drugs (DUID), drug-facilitated crimes, and post-mortem toxicology. This compound is a key metabolite of rilmazolam, and its detection and quantification in biological samples can provide crucial information about drug ingestion and exposure.

Effective sample preparation is the most critical step in the analytical process, directly influencing the limit of detection, repeatability, and reproducibility of the analysis.[2] The goal is to isolate and concentrate the target analyte from complex matrices like blood, which contains proteins, lipids, and other endogenous compounds that can interfere with analysis.[3][4] This note details validated sample preparation protocols adaptable for this compound.

Analytical Approach: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary technique for toxicological screening and quantification.[5] Its advantages include high sensitivity, selectivity, and the ability to analyze a wide range of compounds.[6] For benzodiazepines, LC-MS/MS avoids the potential thermal degradation of analytes and the need for derivatization that is often required for GC-MS analysis.[2]

Experimental Protocols

The following protocols describe the preparation of whole blood samples for LC-MS/MS analysis.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on a mixed-mode cation exchange mechanism, which provides clean extracts and high analyte recovery.[7]

3.1. Materials and Reagents

-

Blank whole blood

-

This compound reference standard

-

Internal Standard (IS) solution (e.g., Diazepam-d5)

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Deionized water

-

0.1 M Acetic Acid

-

Ammonium hydroxide (NH₄OH)

-

SPE Cartridges (Mixed-mode cation exchange, e.g., MCX)

-

Centrifuge

-

SPE Vacuum Manifold

3.2. Sample Pre-treatment

-

Pipette 1.0 mL of whole blood into a 15 mL centrifuge tube.

-

Add 10 µL of the internal standard solution.

-

Add 2.0 mL of 0.1 M acetic acid.

-

Vortex for 30 seconds to mix and lyse the blood cells.

-

Centrifuge at 4000 rpm for 10 minutes to pellet proteins.

-

Decant the supernatant for loading onto the SPE cartridge.

3.3. SPE Procedure

-

Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent to dry.

-

Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 3 mL of deionized water.

-

Wash the cartridge with 3 mL of 0.1 M acetic acid.

-

Wash the cartridge with 3 mL of methanol.

-

-

Drying: Dry the cartridge thoroughly under high vacuum for 5-10 minutes.

-

Elution:

-

Place a clean collection tube under the cartridge.

-

Elute the analyte with 2 mL of a freshly prepared solution of ethyl acetate:ammonium hydroxide (98:2 v/v).[8]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 5 mM ammonium acetate buffer/ACN).[9]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

Figure 1: Solid-Phase Extraction (SPE) Workflow for Whole Blood.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic technique for separating compounds based on their differential solubilities in two immiscible liquids.

3.1. Materials and Reagents

-

Blank whole blood

-

This compound reference standard

-

Internal Standard (IS) solution (e.g., Nordazepam-d5)

-

Carbonate buffer (pH 9.2)

-

Extraction solvent (e.g., Diisopropyl ether or Ethyl Acetate)[10]

-

Centrifuge

-

Nitrogen evaporator

3.2. LLE Procedure

-

Pipette 0.5 mL of whole blood into a 15 mL glass centrifuge tube.[10]

-

Add 10 µL of the internal standard solution.

-

Add 0.5 mL of carbonate buffer (pH 9.2) to alkalinize the sample.[10]

-

Add 3 mL of the extraction solvent (e.g., diisopropyl ether).

-

Cap the tube and vortex for 1 minute, then gently mix on a rocker for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Figure 2: Liquid-Liquid Extraction (LLE) Workflow for Whole Blood.

Data and Performance Characteristics

The following table summarizes typical performance data for the analysis of benzodiazepines in whole blood using LC-MS/MS after SPE or LLE. The values are representative and should be validated for this compound specifically in the user's laboratory.

| Parameter | Typical Value | Reference |

| Limit of Quantification (LOQ) | 0.1 - 5.0 ng/mL | [6][9][11] |

| Linearity (R²) | > 0.995 | [6] |

| Extraction Recovery | 60 - 91% | [11] |

| Precision (RSD %) | < 15% | [6][10] |

| Accuracy (% Bias) | Within ± 20% | [6][10] |

Table 1: Representative Quantitative Performance Data for Benzodiazepine Analysis.

Conclusion

The protocols described provide robust and reliable methods for the extraction of this compound from whole blood for forensic analysis. Both Solid-Phase Extraction and Liquid-Liquid Extraction are effective at removing matrix interferences and concentrating the analyte, leading to high-quality data when coupled with LC-MS/MS.[12] The choice between SPE and LLE may depend on laboratory resources, desired throughput, and specific matrix challenges. It is imperative that any method is fully validated according to forensic toxicology guidelines before implementation in casework.

References

- 1. researchgate.net [researchgate.net]

- 2. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. agilent.com [agilent.com]

- 7. biotage.com [biotage.com]

- 8. nyc.gov [nyc.gov]

- 9. lcms.cz [lcms.cz]

- 10. Making sure you're not a bot! [mostwiedzy.pl]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. ijisrt.com [ijisrt.com]

Application Notes and Protocols for Derivatization of N-Desmethyl Rilmazolam for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl rilmazolam is an active metabolite of the pro-drug rilmazafone, a benzodiazepine derivative.[1][2][3] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicological, and forensic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, but the inherent chemical properties of this compound, such as its polarity and thermal lability, pose analytical challenges.[4] Derivatization is a critical sample preparation step to enhance the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior and detection sensitivity in GC-MS analysis.[5][6][7]

This document provides detailed application notes and protocols for two common and effective derivatization techniques for this compound prior to GC-MS analysis: silylation and acylation .

Derivatization Strategies for this compound

The primary goal of derivatization in this context is to replace the active hydrogen on the secondary amine group of this compound with a less polar, more stable functional group. This modification reduces intermolecular hydrogen bonding, decreases the boiling point, and minimizes on-column degradation, leading to improved peak shape and sensitivity.

Silylation

Silylation involves the replacement of active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5][8] This is a widely used technique for the GC-MS analysis of benzodiazepines.[5][9]

Common Silylating Reagents:

-

BSTFA + 1% TMCS: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane. TMCS acts as a catalyst to increase the reactivity of BSTFA.[5][10]

-

MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide.[8][10]

-

MTBSTFA: N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, which forms more stable TBDMS derivatives.[8]

Acylation

Acylation introduces an acyl group (e.g., acetyl, propionyl, heptafluorobutyryl) to the molecule. For benzodiazepines, acylation has been shown to produce stable derivatives with excellent chromatographic properties.[11][12]

Common Acylating Reagents:

-

Acetic Anhydride with Pyridine: A classic and effective method for acetylation.[11][12]

-

Pentafluoropropionic Anhydride (PFPA): Forms perfluoroacyl derivatives that can be detected with high sensitivity by electron capture detection (ECD) or mass spectrometry.[11]

-

Heptafluorobutyric Anhydride (HFBA): Similar to PFPA, it creates highly electronegative derivatives.[11]

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol details the trimethylsilylation of this compound extracted from a biological matrix.

1. Sample Preparation (Extraction):

- Prior to derivatization, this compound must be extracted from the biological matrix (e.g., plasma, urine). Standard liquid-liquid extraction (LLE) or solid-phase extraction (SPE) methods for benzodiazepines are suitable. The final step of the extraction should yield a dry residue of the analyte.

2. Derivatization Procedure:

- To the dry extract residue, add 50 µL of a suitable solvent such as ethyl acetate.[5]

- Add 50 µL of BSTFA + 1% TMCS.[5]

- Vortex the mixture for 30 seconds to ensure thorough mixing.

- Cap the vial tightly and heat at 80°C for 20 minutes in a heating block or oven.[5]

- After heating, allow the vial to cool to room temperature.

- The sample is now ready for injection into the GC-MS.

3. GC-MS Parameters (Typical):

- Injection Volume: 1-2 µL

- Injector Temperature: 250-280°C

- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane (or similar)

- Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 10°C/min to 300°C, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- MS Transfer Line Temperature: 280°C

- MS Ion Source Temperature: 230°C

- Ionization Mode: Electron Ionization (EI) at 70 eV

- Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol 2: Acetylation using Acetic Anhydride and Pyridine

This protocol describes the acetylation of this compound.

1. Sample Preparation (Extraction):

- As in Protocol 1, extract this compound from the biological matrix and obtain a dry residue.

2. Derivatization Procedure:

- To the dry extract, add 50 µL of pyridine.

- Add 50 µL of acetic anhydride.

- Vortex the mixture for 30 seconds.

- Cap the vial and heat at 60-70°C for 20 minutes.[11][12]

- After heating, cool the vial to room temperature.

- Evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.

- Reconstitute the residue in 50 µL of a suitable solvent (e.g., ethyl acetate).

- The sample is now ready for GC-MS analysis.

3. GC-MS Parameters:

- The GC-MS parameters can be similar to those described in Protocol 1, with potential adjustments to the temperature program based on the volatility of the acetylated derivative.

Quantitative Data Summary

The following table summarizes typical experimental parameters for the derivatization of benzodiazepines, which are applicable to this compound.

| Parameter | Silylation (BSTFA + 1% TMCS) | Acetylation (Acetic Anhydride/Pyridine) |

| Reagent Volume | 50 µL | 50 µL Acetic Anhydride + 50 µL Pyridine |

| Solvent | Ethyl Acetate | Pyridine (as reagent and solvent) |

| Reaction Temperature | 80°C | 60-70°C |

| Reaction Time | 20 minutes | 20 minutes |

| Derivative Stability | Good | Stable for at least 4 days[11][12] |

Visualizations

Caption: General experimental workflow for the derivatization of this compound.

Caption: Silylation reaction of this compound.

Caption: Acetylation reaction of this compound.

Conclusion

Both silylation and acylation are effective derivatization techniques for preparing this compound for GC-MS analysis. The choice between the two methods may depend on laboratory preference, available reagents, and specific analytical requirements. Silylation with BSTFA is a robust and widely adopted method. Acetylation offers the advantage of forming stable derivatives and using reagents that are easily removed.[11] For optimal results, it is recommended to validate the chosen method in-house to ensure it meets the required sensitivity, accuracy, and precision for the intended application.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. jfda-online.com [jfda-online.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of 14 benzodiazepines and hydroxy metabolites, zaleplon and zolpidem as tert-butyldimethylsilyl derivatives compared with other common silylating reagents in whole blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nist.gov [nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sensitive gas chromatographic--mass spectrometric screening of acetylated benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of N-Desmethyl Rilmazolam in Human Plasma

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, clinical chemistry, and forensic toxicology.

Introduction

N-Desmethyl Rilmazolam is a key active metabolite of the water-soluble prodrug Rilmazafone.[1][2][3] Rilmazafone is converted in the body to Rilmazolam (M-1) and subsequently demethylated to this compound (M-2).[1][4] As an active metabolite, the accurate quantification of this compound in biological matrices is crucial for pharmacokinetic assessments and understanding the overall pharmacological profile of its parent compound.

This application note describes a robust, sensitive, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[5][6][7]

Materials and Methods

Chemicals and Reagents

-

This compound reference standard (≥98% purity)

-

Diazepam-d5 (Internal Standard, IS) (≥98% purity)

-

LC-MS grade acetonitrile, methanol, and water (Fisher Scientific)

-

Formic acid (98%) and Ammonium acetate (Sigma-Aldrich)

-

Human plasma (drug-free, pooled)

-

Oasis MCX µElution Plates (Waters Corporation)

Instrumentation

-

LC System: Agilent 1290 Infinity II or equivalent

-

MS System: Agilent 6460 Triple Quadrupole MS/MS or equivalent, equipped with an electrospray ionization (ESI) source.

-

Analytical Column: ZORBAX Eclipse XDB-C18, 2.1 x 50 mm, 2.5 µm particle size

Experimental Protocols

Preparation of Standards and Quality Controls

Stock solutions of this compound (1.0 mg/mL) and Diazepam-d5 (1.0 mg/mL) were prepared in methanol. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

Calibration standards and QC samples were prepared by spiking 95 µL of blank human plasma with 5 µL of the appropriate working solution. Calibration curve concentrations were 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL. QC samples were prepared at four levels:

-

LOD (Limit of Detection): 0.2 ng/mL

-

LLOQ (Lower Limit of Quantification): 0.5 ng/mL

-

Low QC (LQC): 1.5 ng/mL

-

Medium QC (MQC): 75 ng/mL

-

High QC (HQC): 400 ng/mL

Sample Preparation (Solid-Phase Extraction)

The sample preparation workflow is a modified mixed-mode cation exchange protocol.[8]

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (Diazepam-d5, 250 ng/mL).

-

Add 200 µL of 4% phosphoric acid (H₃PO₄) to each well to quench the sample and vortex for 10 seconds.

-

Load the entire pre-treated sample onto an Oasis MCX µElution Plate.

-

Wash the plate with 200 µL of 0.02 N HCl, followed by 200 µL of 20% methanol.[8]

-

Dry the plate under high vacuum for 30 seconds.

-

Elute the analytes with 2 x 25 µL of 60:40 (v/v) acetonitrile:methanol containing 5% strong ammonia solution.[8]

-

Dilute the eluate with 100 µL of water containing 0.1% formic acid.

-

Inject 5 µL of the final extract into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the analysis of this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

|---|---|

| Column | ZORBAX Eclipse XDB-C18, 2.1 x 50 mm, 2.5 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| Run Time | 6.0 minutes |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 10 |

| 0.5 | 10 |

| 3.5 | 95 |

| 4.5 | 95 |

| 4.6 | 10 |

| 6.0 | 10 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Positive |

| Nebulizer Gas | Nitrogen, 45 psi |

| Drying Gas Temp. | 350 °C |

| Drying Gas Flow | 10 L/min |

| Capillary Voltage | 4000 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 4: Optimized MRM Transitions Note: Fragmentor voltage and collision energy values require empirical optimization for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| This compound | 387.2 | 359.1 (Quantifier) | 50 | 135 | 25 |

| 294.1 (Qualifier) | 50 | 135 | 30 |

| Diazepam-d5 (IS) | 290.2 | 198.2 | 50 | 120 | 28 |

Method Validation and Results

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, following established guidelines.[9][10]

Selectivity

Selectivity was assessed by analyzing six different blank plasma lots. No significant interfering peaks were observed at the retention times of this compound or the internal standard.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. A weighted (1/x²) linear regression was used for quantification. The correlation coefficient (r²) was consistently >0.995. The LLOQ was established at 0.5 ng/mL with a signal-to-noise ratio >10.[11]

Table 5: Calibration Curve Summary

| Parameter | Value |

|---|---|

| Concentration Range | 0.5 - 500 ng/mL |

| Regression Model | Weighted Linear (1/x²) |

| Mean r² (n=5) | 0.997 |

| Accuracy at LLOQ | 94.8% |

| Precision at LLOQ | 11.2% RSD |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using five replicates of QC samples at three concentrations (LQC, MQC, HQC) over three separate days.

Table 6: Accuracy and Precision Data

| QC Level | Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%RSD) | Inter-Day Accuracy (%) | Inter-Day Precision (%RSD) |

|---|---|---|---|---|---|

| LQC | 1.5 | 103.4 | 8.5 | 101.7 | 9.8 |

| MQC | 75 | 98.2 | 5.1 | 99.5 | 6.4 |

| HQC | 400 | 101.5 | 4.6 | 100.8 | 5.3 |

Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision ≤15% RSD (≤20% for LLOQ).[10]

Recovery and Matrix Effect

Extraction recovery and matrix effect were assessed at LQC and HQC levels in six different plasma lots. The extraction recovery was consistent and efficient. The use of a mixed-mode sorbent and an isotopically labeled internal standard minimized the impact of matrix effects.

Table 7: Recovery and Matrix Effect Summary

| QC Level | Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

|---|---|---|---|

| LQC | 1.5 | 92.1 | 97.5 |

| HQC | 400 | 94.5 | 101.2 |

Matrix Effect calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100.

Stability

The stability of this compound in human plasma was evaluated under various storage and handling conditions. The analyte was found to be stable under all tested conditions.

Table 8: Stability Data Summary

| Condition | Duration | Stability (% of Nominal) |

|---|---|---|

| Bench-Top | 6 hours at Room Temp. | 96.8% |

| Freeze-Thaw | 3 Cycles (-80°C to RT) | 95.1% |

| Long-Term | 30 days at -80°C | 98.3% |

| Post-Preparative | 24 hours in Autosampler | 102.5% |

Acceptance Criteria: Mean concentration within ±15% of the nominal concentration.

Diagrams

Metabolic Pathway of Rilmazafone

Caption: Metabolic conversion of Rilmazafone to its active metabolites.

Experimental Workflow

Caption: Workflow for the analysis of this compound.

Conclusion

A highly selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and comprehensively validated. The method employs a straightforward solid-phase extraction protocol that yields high recovery and minimal matrix effects. The validation results demonstrate that the method is accurate, precise, and reliable over a wide concentration range, making it suitable for application in regulated bioanalytical studies, including pharmacokinetic and toxicokinetic assessments.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | Benchchem [benchchem.com]

- 5. elearning.unite.it [elearning.unite.it]